molecular formula C8H16ClNO2 B1525532 (S)-2-Amino-2-cyclohexylacetic acid hydrochloride CAS No. 191611-20-8

(S)-2-Amino-2-cyclohexylacetic acid hydrochloride

Cat. No.: B1525532
CAS No.: 191611-20-8
M. Wt: 193.67 g/mol
InChI Key: QMUIOFNZAZPFFT-FJXQXJEOSA-N
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Description

(S)-2-Amino-2-cyclohexylacetic acid hydrochloride is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group attached to a cyclohexyl ring, making it a unique structure among amino acids. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-cyclohexylacetic acid hydrochloride typically involves the reaction of cyclohexanone with ammonia and hydrogen cyanide to form the corresponding aminonitrile. This intermediate is then hydrolyzed to yield the desired amino acid. The hydrochloride salt is formed by treating the free amino acid with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-2-cyclohexylacetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for amide formation.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or other derivatives.

Scientific Research Applications

(S)-2-Amino-2-cyclohexylacetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-cyclohexylacetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. It may also modulate the activity of certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

  • 2-Amino-2-phenylacetic acid hydrochloride
  • 2-Amino-2-methylpropanoic acid hydrochloride
  • 2-Amino-2-(4-hydroxyphenyl)acetic acid hydrochloride

Comparison: (S)-2-Amino-2-cyclohexylacetic acid hydrochloride is unique due to its cyclohexyl ring, which imparts distinct steric and electronic properties. This makes it different from other amino acids that typically have linear or aromatic side chains. The cyclohexyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-2-cyclohexylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h6-7H,1-5,9H2,(H,10,11);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUIOFNZAZPFFT-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-2-cyclohexylacetic acid hydrochloride
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(S)-2-Amino-2-cyclohexylacetic acid hydrochloride
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(S)-2-Amino-2-cyclohexylacetic acid hydrochloride
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(S)-2-Amino-2-cyclohexylacetic acid hydrochloride
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(S)-2-Amino-2-cyclohexylacetic acid hydrochloride
Reactant of Route 6
(S)-2-Amino-2-cyclohexylacetic acid hydrochloride

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